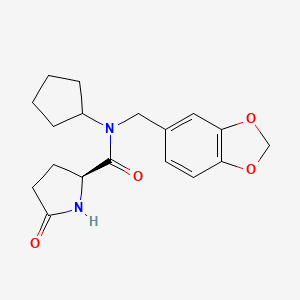
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide, also known as BP897, is a novel compound that has gained significant attention in the field of neuroscience research. BP897 is a selective dopamine D3 receptor antagonist that has shown potential for the treatment of various neurological disorders such as addiction, depression, and schizophrenia.
Mecanismo De Acción
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and it has been implicated in various neurological disorders. By blocking the dopamine D3 receptor, this compound reduces the release of dopamine in the mesolimbic pathway, which in turn reduces drug-seeking behavior, depression, and psychotic symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces drug-seeking behavior by blocking the dopamine D3 receptor, which reduces the release of dopamine in the mesolimbic pathway. It has also been found to have antidepressant-like effects, which may be due to its ability to increase the release of serotonin and norepinephrine in the brain. Additionally, this compound has been shown to have antipsychotic effects, which may be due to its ability to block the dopamine D3 receptor in the mesolimbic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, this compound has been shown to be effective in reducing drug-seeking behavior, depression, and psychotic symptoms in animal models, which makes it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, it has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on (2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide. One potential area of research is the development of more effective formulations of the compound, such as prodrugs or nanoparticles, to improve its solubility and increase its half-life. Another area of research is the identification of other potential therapeutic targets for this compound, such as other dopamine receptors or other neurotransmitter systems. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent for various neurological disorders.
Métodos De Síntesis
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide can be synthesized using a multistep process that involves the coupling of 1,3-benzodioxole with cyclopentylamine, followed by the addition of pyrrolidine-2-one and the subsequent reduction of the resulting imine. The final product is obtained after purification through chromatography.
Aplicaciones Científicas De Investigación
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. This compound has also been found to have antidepressant-like effects in animal models of depression, and it has been suggested that it may be useful in the treatment of depression. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, indicating its potential for the treatment of this disorder.
Propiedades
IUPAC Name |
(2S)-N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-17-8-6-14(19-17)18(22)20(13-3-1-2-4-13)10-12-5-7-15-16(9-12)24-11-23-15/h5,7,9,13-14H,1-4,6,8,10-11H2,(H,19,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRZBYNMJRLYQN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CC2=CC3=C(C=C2)OCO3)C(=O)[C@@H]4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3R,4R)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343667.png)
![5-[(3R,4R)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343677.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B7343681.png)
![5-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7343689.png)
![3-chloro-5-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7343691.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7343693.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7343698.png)
![4-[(2,6-Difluoro-4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7343729.png)
![methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate](/img/structure/B7343735.png)

![(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343740.png)
![[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone](/img/structure/B7343742.png)
![(1R,2R)-2-tert-butyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B7343761.png)
![2-(3-methoxyphenyl)-1-[4-[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]piperazin-1-yl]ethanone](/img/structure/B7343767.png)